Guanidine, methyl-, mononitrate

Description

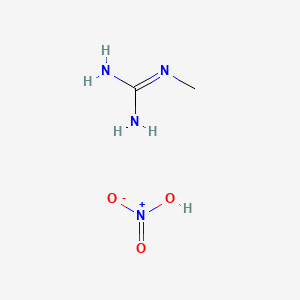

Guanidine, methyl-, mononitrate (CAS: 506-93-4) is a substituted guanidine derivative comprising a methyl group attached to the guanidine core and a nitrate counterion. Its molecular formula is CH₆N₄O₃, with a molecular weight of 122.08 g/mol. The compound is a crystalline solid with a melting point of 212–215°C , and it exhibits oxidative properties due to the nitrate group. Guanidine derivatives are notable for their high basicity (pKa ~13) and ability to form hydrogen bonds, making them valuable in pharmaceuticals, materials science, and chemical synthesis .

Properties

CAS No. |

546-82-7 |

|---|---|

Molecular Formula |

C2H8N4O3 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

2-methylguanidine;nitric acid |

InChI |

InChI=1S/C2H7N3.HNO3/c1-5-2(3)4;2-1(3)4/h1H3,(H4,3,4,5);(H,2,3,4) |

InChI Key |

YPHRUNNJDBFKHK-UHFFFAOYSA-N |

SMILES |

CN=C(N)N.[N+](=O)(O)[O-] |

Canonical SMILES |

CN=C(N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key guanidine derivatives based on substituents, counterions, molecular weight, and toxicity (IC₅₀ values from in vitro assays):

Key Observations :

- Lipophilicity: Methyl and dodecyl substituents increase lipophilicity, affecting membrane permeability. Dodecylguanidine hydrochloride (DGH) is 8,800-fold more toxic (IC₅₀ = 0.39 μg/mL) than methylguanidine mononitrate, likely due to enhanced cellular uptake .

- Basicity : TMG, with four methyl groups, is a stronger base (pKa >13) than methylguanidine, enabling catalysis in organic synthesis .

- Reactivity : Nitro-substituted derivatives (e.g., (4-nitrophenyl)guanidine nitrate) exhibit heightened reactivity for further chemical modifications .

Q & A

Q. What ethical protocols are mandatory for studies involving this compound in animal models?

- Guidelines : Adhere to ARRIVE 2.0 reporting standards. Obtain IACUC approval for dose-ranging studies, and include detailed humane endpoints (e.g., weight loss >20% as termination criterion). Disclose conflicts of interest, particularly if funded by entities producing guanidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.